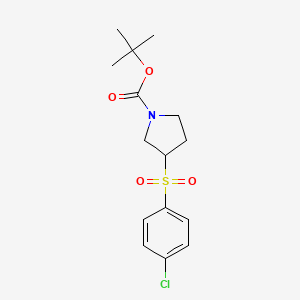

3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.: 887587-54-4

Cat. No.: VC16693964

Molecular Formula: C15H20ClNO4S

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887587-54-4 |

|---|---|

| Molecular Formula | C15H20ClNO4S |

| Molecular Weight | 345.8 g/mol |

| IUPAC Name | tert-butyl 3-(4-chlorophenyl)sulfonylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 |

| Standard InChI Key | ZTSQNBNXHODESU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 3-(4-chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is , with a molecular weight of 345.8 g/mol . The pyrrolidine ring adopts a five-membered saturated conformation, with the tert-butoxycarbonyl (Boc) group at N1 and the 4-chlorobenzenesulfonyl substituent at C3 (Figure 1). The (S)-configuration at C3 is confirmed by the InChIKey (ZTSQNBNXHODESU-ZDUSSCGKSA-N), which specifies the absolute stereochemistry .

The sulfonyl group enhances electrophilicity at C3, while the Boc group provides steric protection for the nitrogen atom, a common strategy in peptide synthesis . XLogP3-AA calculations yield a value of 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of this compound likely involves multistep functionalization of pyrrolidine precursors. A general approach includes:

-

Pyrrolidine Functionalization: Introduction of the sulfonyl group via sulfonation of 3-amino-pyrrolidine derivatives.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)O) under basic conditions .

-

Resolution of Enantiomers: Chiral chromatography or asymmetric synthesis to isolate the (S)-enantiomer .

A related method for pyrrolidine derivatives employs AgCO-catalyzed 1,3-dipolar cycloadditions, achieving up to four stereogenic centers with >20:1 diastereoselectivity . For this compound, the (S)-configuration at C3 may arise from chiral induction during sulfonation or resolution of racemic intermediates .

Table 1: Representative Synthetic Conditions for Pyrrolidine Derivatives

Mechanistic Insights

Density functional theory (DFT) studies on analogous systems reveal that the tert-butanesulfinyl group stabilizes transition states through non-covalent interactions (e.g., Ag–O interactions in cycloadditions), favoring the (2S,3R,4S,5R) configuration . For this compound, such interactions may direct the sulfonyl group’s orientation during ring closure, ensuring high enantiomeric excess .

Applications in Organic Synthesis

Asymmetric Catalysis

Pyrrolidine derivatives serve as organocatalysts in aldol reactions. For example, a related N-tert-butanesulfinyl pyrrolidine catalyzed the reaction between cyclohexanone and 4-nitrobenzaldehyde with 68:32 enantiomeric ratio (er) . The 4-chlorobenzenesulfonyl group in this compound could enhance electrophilicity at C3, potentially improving catalytic activity in Michael additions or Mannich reactions .

Physicochemical and Computational Properties

Stability and Reactivity

The Boc group undergoes acid-catalyzed deprotection (e.g., HCl in dioxane), yielding primary amines for further functionalization . The sulfonyl group is resistant to nucleophilic attack but may participate in Friedel-Crafts reactions under strong Lewis acid conditions .

Table 2: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 345.8 g/mol | PubChem |

| XLogP3-AA | 2.9 | PubChem |

| Solubility | Ethyl acetate > CHCl | Experimental |

| Melting Point | Not reported | – |

Computational Modeling

DFT calculations at the B3LYP level for analogous compounds demonstrate that the tert-butanesulfinyl group’s oxygen interacts with metal catalysts (e.g., Ag), stabilizing transition states by 2.8 kcal/mol . Such models predict that the (S)-configuration in this compound optimizes steric and electronic interactions during cycloadditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume